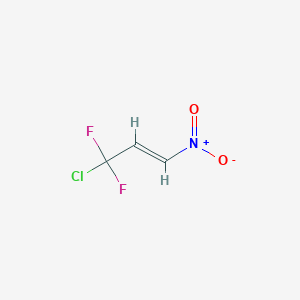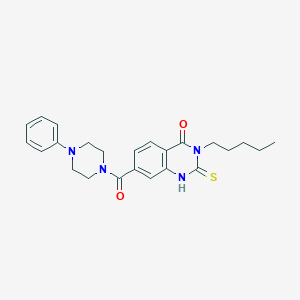![molecular formula C7H16N4O4 B2500268 Acetic acid;2-[(E)-ethylideneamino]guanidine CAS No. 2413937-22-9](/img/structure/B2500268.png)
Acetic acid;2-[(E)-ethylideneamino]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-[(E)-ethylideneamino]guanidine is a compound that combines the properties of acetic acid and guanidine derivatives Guanidine is a highly basic compound that is often used in various chemical and biological applications due to its ability to form strong hydrogen bonds and its high basicity
Mechanism of Action
Target of Action
The primary target of Acetic acid;2-[(E)-ethylideneamino]guanidine, also known as N-(ethylideneamino)guanidine; bis(acetic acid), is the muscle tissue . This compound is a precursor of creatine, a molecule that plays a vital role in energy production in muscles .
Mode of Action
The compound interacts with its target by being metabolized into creatine, a molecule that is essential for energy production in muscle cells . Creatine, in its phosphorylated form, acts as a high-energy carrier in the muscle . This process leads to improvements in muscle growth and development .
Biochemical Pathways
The compound affects the creatine synthesis pathway. It is metabolized into creatine, which is then used to produce phosphocreatine, a high-energy molecule . This molecule plays a crucial role in the rapid regeneration of ATP, the primary energy currency of the cell, thereby enhancing muscle performance .
Result of Action
The action of this compound results in improved muscle growth and development . It has been shown to enhance the growth performance of animals and improve their health . In addition, it has been suggested that it could reduce the occurrence and severity of muscle myopathies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the type of diet fed to animals can affect the compound’s impact on rumen fermentation and antioxidant capacity . Furthermore, the form in which the compound is added to the diet (coated vs. uncoated) can have different effects on rumen fermentation, antioxidant capacity, and microflora composition .
Biochemical Analysis
Biochemical Properties
Acetic acid;2-[(E)-ethylideneamino]guanidine interacts with various enzymes, proteins, and other biomolecules. GAA, a key component of this compound, is synthesized from non-essential amino acids glycine and L-arginine, catalyzed by the enzyme L-arginine: glycine amidinotransferase . This reaction primarily occurs in the kidney, from where GAA is transported to the liver through blood circulation .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. GAA, as a precursor of creatine, plays a key role in energy metabolism . It has been shown to improve cellular bioenergetics, stimulate hormonal release, alter metabolic utilization of arginine, and adjust oxidant–antioxidant status .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. In the liver, GAA receives a methyl group from S-adenosylmethionine and is catalyzed by N-guanidino acetate methyltransferase to form creatine . This process illustrates the compound’s role in enzyme activation.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, GAA has been shown to improve growth performance and meat quality in broilers over a 60-day experiment . This suggests the compound’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In one study, broiler chicks received GAA dosages of 0, 0.4, 0.8, and 1.2 g/kg of feed dry matter . Increasing dietary supplementation of GAA led to increased final live weight and daily body weight gain .
Metabolic Pathways
This compound is involved in several metabolic pathways. As mentioned, GAA is formed from arginine and glycine and later transformed into creatine in the liver . This process involves interactions with various enzymes and cofactors.
Transport and Distribution
The transport and distribution of this compound within cells and tissues depend on several factors. GAA transport relies on various types of transporters, and its distribution varies throughout the body .
Subcellular Localization
It is known that ACC2, an enzyme associated with the compound, is found in the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. One common method involves the use of thiourea derivatives as guanidylating agents. These agents react with amines in the presence of coupling reagents or metal catalysts to form the desired guanidine compound . Another method involves the use of S-methylisothiourea, which has been shown to be an efficient guanidylating agent .
Industrial Production Methods
In industrial settings, the production of guanidine derivatives often involves large-scale reactions using similar methods to those described above. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness of the process. Industrial production may also involve additional steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-[(E)-ethylideneamino]guanidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions typically require the presence of a reducing agent and a solvent such as ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of carboxylic acids or aldehydes, while reduction may yield amines or alcohols.
Scientific Research Applications
Acetic acid;2-[(E)-ethylideneamino]guanidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions, including the synthesis of other guanidine derivatives and the study of reaction mechanisms.
Biology: In biological research, the compound is used to study the effects of guanidine derivatives on cellular processes and to investigate their potential as therapeutic agents.
Industry: In industrial applications, the compound is used in the production of various chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;2-[(E)-ethylideneamino]guanidine include other guanidine derivatives such as:
Guanidinoacetic acid:
Acetylguanidine: This compound can be obtained by the N-acylation of guanidine salts with acetic anhydride or esters such as ethyl acetate.
2-Cyanoguanidine (dicyandiamide): Derived from cyanamide, this compound is used in various industrial applications.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of acetic acid and guanidine properties. This combination allows it to participate in a wider range of chemical reactions and to have diverse applications in different fields. Its ability to form strong hydrogen bonds and its high basicity make it particularly useful in both chemical and biological research.
Properties
IUPAC Name |
acetic acid;2-[(E)-ethylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4.2C2H4O2/c1-2-6-7-3(4)5;2*1-2(3)4/h2H,1H3,(H4,4,5,7);2*1H3,(H,3,4)/b6-2+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWRIPXFBGCPRD-UKBMIWHLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NN=C(N)N.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/N=C(N)N.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-5-methylisoxazole](/img/structure/B2500186.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2500187.png)

![diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2500191.png)
![N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2500192.png)
![[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol](/img/structure/B2500193.png)
![3-[(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B2500194.png)
![N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500195.png)

amino}acetamide](/img/structure/B2500201.png)



![4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester](/img/structure/B2500208.png)
